molecular formula C19H28N2O4 B2954637 1-(3,5-Dimethoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine CAS No. 2320421-28-9

1-(3,5-Dimethoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine

Cat. No.: B2954637
CAS No.: 2320421-28-9
M. Wt: 348.443
InChI Key: CMXWVSUZQYCSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 3,5-dimethoxybenzoyl group and a 3-methoxypyrrolidin-1-yl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Core: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the 3,5-Dimethoxybenzoyl Group: The 3,5-dimethoxybenzoyl group can be introduced via an acylation reaction using 3,5-dimethoxybenzoic acid or its derivatives.

    Attachment of the 3-Methoxypyrrolidin-1-yl Group: The final step involves the substitution of the piperidine ring with the 3-methoxypyrrolidin-1-yl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethoxybenzoyl)piperidine: Lacks the 3-methoxypyrrolidin-1-yl group.

    4-(3-Methoxypyrrolidin-1-yl)piperidine: Lacks the 3,5-dimethoxybenzoyl group.

    1-Benzoylpiperidine: Lacks both the 3,5-dimethoxy and 3-methoxypyrrolidin-1-yl groups.

Uniqueness

1-(3,5-Dimethoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is unique due to the presence of both the 3,5-dimethoxybenzoyl and 3-methoxypyrrolidin-1-yl groups, which impart specific chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-23-16-6-9-21(13-16)15-4-7-20(8-5-15)19(22)14-10-17(24-2)12-18(11-14)25-3/h10-12,15-16H,4-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXWVSUZQYCSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.